![molecular formula C27H31NO11 B136383 Epirubicinol CAS No. 76155-56-1](/img/structure/B136383.png)
Epirubicinol
Overview
Description
Epirubicinol is a chemotherapeutic agent belonging to the anthracycline drug class . It is used for treating several tumors .
Synthesis Analysis
Epirubicinol acts by suppressing the DNA and RNA synthesis by intercalating between their base pair . It is metabolized by the liver and primarily eliminated in the bile .Molecular Structure Analysis
The molecular formula of Epirubicinol is C27H31NO11 . The molecular weight is 545.5 g/mol . The IUPAC name is (7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione .Chemical Reactions Analysis
Epirubicinol, like doxorubicin, exerts its antitumor effects by interference with the synthesis and function of DNA . It is most active during the S phase of the cell cycle .Physical And Chemical Properties Analysis
Epirubicinol has a molecular weight of 545.5 g/mol . The molecular formula is C27H31NO11 . The IUPAC name is (7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione .Scientific Research Applications
Treatment of Sepsis and Septic Shock
Epirubicin is being evaluated for its potential use in treating sepsis and septic shock. A study titled “Epirubicin for the Treatment of Sepsis and Septic Shock (EPOS-1)” is recruiting patients to assess the efficacy of Epirubicin in intensive care units .
Breast Cancer Management
It has been extensively evaluated as an effective management option for metastatic breast cancer and as adjuvant therapy in patients with early-stage breast cancer .
Thermogelling and Bioadhesive Formulations
Epirubicin has been studied for its use in thermogelling and bioadhesive formulations, which could offer new ways to deliver the drug to cancer cells .
Nanoparticle Formulation (NC-6300)
A novel nanoparticle formulation of Epirubicin, known as NC-6300, is being developed. This formulation has a pH-sensitive linker that allows for selective tumor accumulation .
Pharmacokinetics Studies
Research has been conducted on the pharmacokinetics of Epirubicin, which is crucial for understanding its distribution and efficacy in the body .
Adjuvant Treatment in Axillary-node Positive Breast Cancer
Epirubicin Hydrochloride for Injection has been evaluated in combination with cyclophosphamide and fluorouracil for the adjuvant treatment of patients with axillary-node positive breast cancer .
Comparative Chemotherapy Trials
It has been compared with doxorubicin in prospective randomized phase III trials to assess its effectiveness as part of combination chemotherapy regimens .
Non-muscle Invasive Bladder Cancer (NMIBC) Clinical Trials
A Phase 3 clinical trial is underway to evaluate the safety and efficacy of Epirubicin hydrochloride as a treatment for intermediate-risk non-muscle invasive bladder cancer patients .
Epirubicin for the Treatment of Sepsis and Septic Shock (EPOS-1) Epirubicin | Drugs & Aging Evaluation of Epirubicin in Thermogelling and Bioadhesive Formulations NC-6300: A Phase 1b Dose Escalation Trial Multiple-dose pharmacokinetics of epirubicin Epirubicin Hydrochloride for Injection - FDA Epirubicin Comparative Chemotherapy Trials - Springer A Phase 3 Study to Evaluate the Safety and Efficacy - ClinicalTrials.gov
Mechanism of Action
- The binding of Epirubicinol to DNA triggers DNA cleavage by topoisomerase II, resulting in cytocidal (cell-killing) activity .
Target of Action
Mode of Action
Pharmacokinetics
Future Directions
Epirubicinol delivery in nanosystems has been an interesting strategy to overcome these limitations and improve the safety and efficacy of EPI . Analytical methods have been used to understand and characterize these nanosystems, including spectrophotometric, spectrofluorimetric, and chromatography .
properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZRZOVSJNSBFR-QXAZHNFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epirubicinol | |
CAS RN |
76155-56-1 | |
Record name | 13-Dihydro-4'-epidoxorubicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076155561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPIRUBICINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YZM874P44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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